18-Methyldocosanoyl-CoA

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Acyl-CoA oxidase specificity

18-Methyldocosanoyl-CoA is a critical branched-chain substrate for the specific assay of human peroxisomal branched-chain acyl-CoA oxidase (hBRCACox), an enzyme absent in Zellweger syndrome livers. Unlike straight-chain docosanoyl-CoA, the C18 methyl branch ensures exclusive metabolic routing, enabling unambiguous kinetic studies of long-chain fatty acid oxidation. This compound is essential for research into peroxisomal biogenesis disorders and mitochondrial beta-oxidation efficiency.

Molecular Formula C44H80N7O17P3S
Molecular Weight 1104.1 g/mol
Cat. No. B15598471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methyldocosanoyl-CoA
Molecular FormulaC44H80N7O17P3S
Molecular Weight1104.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H80N7O17P3S/c1-5-6-21-32(2)22-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)
InChIKeyDJEPHMIMVJBWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Methyldocosanoyl-CoA: A Very Long-Chain Branched Acyl-CoA for Peroxisomal and Mitochondrial Beta-Oxidation Studies


18-Methyldocosanoyl-CoA is a very long-chain branched acyl-CoA thioester comprising a 22-carbon fatty acyl group with a methyl branch at position 18, linked to coenzyme A via a thioester bond [1]. It is classified as a very long-chain fatty acyl-CoA and is a substrate for very long-chain acyl-CoA synthase [2]. This compound is a derivative of coenzyme A, acting as a key intermediate in the transport and subsequent beta-oxidation of long-chain methyl-branched fatty acids within mitochondria and peroxisomes .

Why 18-Methyldocosanoyl-CoA Cannot Be Replaced by Docosanoyl-CoA or Other Positional Isomers in Metabolic Assays


Substitution with straight-chain docosanoyl-CoA (behenoyl-CoA) or other positional methyl isomers fails because the methyl branch at position 18 fundamentally alters enzymatic recognition and metabolic routing. Human peroxisomes contain distinct acyl-CoA oxidases: one specific for very long straight-chain fatty acids and another, hBRCACox, dedicated to the degradation of long branched fatty acids [1]. Incorrect isomer selection introduces substrate ambiguity and invalidates kinetic or pathway tracing assays where the precise catabolic fate of the C18-methyl branched structure is the experimental variable. The specific methyl branch position dictates interaction with carnitine palmitoyltransferase and subsequent beta-oxidation machinery, preventing generic interchangeability [2].

18-Methyldocosanoyl-CoA: Quantitative Evidence of Differential Activity and Procurement Specifications


Differential Peroxisomal Processing: Branched-Chain Acyl-CoA Oxidase (hBRCACox) vs. Straight-Chain Palmitoyl-CoA Oxidase

Human peroxisomes utilize two distinct acyl-CoA oxidases with non-overlapping substrate specificities: palmitoyl-CoA oxidase oxidizes very long straight-chain fatty acids (e.g., docosanoyl-CoA), while branched-chain acyl-CoA oxidase (hBRCACox) specifically degrades long branched fatty acids and bile acid intermediates [1]. 18-Methyldocosanoyl-CoA, as a long-chain methyl-branched acyl-CoA, is expected to be processed exclusively by hBRCACox, whereas docosanoyl-CoA is processed by palmitoyl-CoA oxidase. This represents a complete divergence in the enzymatic machinery and catabolic fate.

Peroxisomal beta-oxidation Branched-chain fatty acid metabolism Acyl-CoA oxidase specificity

Mitochondrial Carnitine Shuttle Engagement: 18-Methyl Branch Does Not Block CPT1/CPT2-Mediated Transport

In silico pathway modeling confirms that 18-Methyldocosanoyl-CoA is a competent substrate for the carnitine palmitoyltransferase (CPT) system, forming 18-Methyldocosanoylcarnitine for mitochondrial entry [1]. This contrasts with beta-methyl-branched fatty acids, which cannot be oxidized by acyl-CoA dehydrogenase due to steric hindrance [2]. The C18-methyl branch position is distal to the thioester, preserving CPT recognition and enabling full mitochondrial beta-oxidation to acetyl-CoA.

Mitochondrial beta-oxidation Carnitine palmitoyltransferase Acylcarnitine profiling

Positional Isomer Specificity: 18-Methyl vs. 8-Methyl and 13-Methyl Docosanoyl-CoA in Lipid Metabolism

18-Methyldocosanoyl-CoA is one of several positional isomers of methyldocosanoyl-CoA, including 8-methyl, 12-methyl, and 13-methyl variants, each with distinct metabolic fates [1][2]. While direct comparative kinetic data for these specific isomers are not available in the public domain, the position of the methyl branch along the carbon chain is known to influence interactions with fatty acid transport proteins (FATP) and downstream acylcarnitine formation [3]. Selection of the correct positional isomer is essential for accurate pathway tracing and lipidomic identification.

Positional isomer Lipidomics Fatty acid transport

Molecular Weight and Chemical Formula Differentiate 18-Methyldocosanoyl-CoA from Straight-Chain Docosanoyl-CoA for LC-MS Quantification

18-Methyldocosanoyl-CoA has a molecular weight of 1104.13 g/mol and a molecular formula of C44H80N7O17P3S . In contrast, the straight-chain analog docosanoyl-CoA has a molecular weight of approximately 1072 g/mol (based on C43H78N7O17P3S) and a different retention time in reversed-phase LC-MS [1]. This mass difference of ~32 Da (due to the additional methyl group) is sufficient for unambiguous chromatographic separation and mass spectrometric discrimination in multiple reaction monitoring (MRM) assays.

LC-MS Metabolomics Acyl-CoA quantification

Optimal Research and Industrial Applications for 18-Methyldocosanoyl-CoA Based on Differential Evidence


Dissecting Peroxisomal Branched-Chain Fatty Acid Oxidation in Zellweger Spectrum Disorder Models

Use 18-Methyldocosanoyl-CoA as a substrate to assay hBRCACox activity in peroxisomal fractions from patient-derived fibroblasts or liver biopsies. Because hBRCACox is absent in Zellweger syndrome livers [1], oxidation of this branched-chain substrate (but not straight-chain docosanoyl-CoA) serves as a specific functional readout for peroxisomal biogenesis disorder severity. Compare to docosanoyl-CoA to control for straight-chain oxidase activity.

Tracing Mitochondrial Import and Beta-Oxidation of Very Long-Chain Methyl-Branched Fatty Acids

Employ 18-Methyldocosanoyl-CoA in isolated mitochondrial assays or permeabilized cell systems to quantify carnitine-dependent oxygen consumption or acylcarnitine efflux. As demonstrated by pathway mapping, this compound is processed by CPT1/CPT2 and enters beta-oxidation [2], allowing study of how distal methyl branching affects mitochondrial fatty acid oxidation efficiency relative to straight-chain behenoyl-CoA.

LC-MS/MS Internal Standard for Methyl-Branched Acylcarnitine Profiling in Newborn Screening Panels

Due to its distinct molecular weight (1104.13 g/mol) and predictable chromatographic behavior , 18-Methyldocosanoyl-CoA is suitable as an internal standard or calibrant for targeted LC-MS/MS methods quantifying very long-chain acylcarnitines (e.g., 18-Methyldocosanoylcarnitine) in dried blood spots. This aids in differentiating true branched-chain accumulation from straight-chain acyl-CoA interferences.

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